molecular formula C28H25O5PS B11082106 1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]propan-2-one

1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]propan-2-one

Cat. No.: B11082106
M. Wt: 504.5 g/mol
InChI Key: HJYVAXNNFFMRPL-UHFFFAOYSA-N
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Description

1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]acetone is a complex organic compound characterized by the presence of both diphenylphosphoryl and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]acetone typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of diphenylphosphine oxide with 2-bromophenol to form 2-(diphenylphosphoryl)phenol. This intermediate is then reacted with 3-bromoacetone under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]acetone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]acetone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]acetone involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The compound’s structure allows it to fit into the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Diphenylphosphoryl)phenoxy]-3-[(4-methylphenyl)sulfonyl]acetone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C28H25O5PS

Molecular Weight

504.5 g/mol

IUPAC Name

1-(2-diphenylphosphorylphenoxy)-3-(4-methylphenyl)sulfonylpropan-2-one

InChI

InChI=1S/C28H25O5PS/c1-22-16-18-26(19-17-22)35(31,32)21-23(29)20-33-27-14-8-9-15-28(27)34(30,24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-19H,20-21H2,1H3

InChI Key

HJYVAXNNFFMRPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)COC2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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